molecular formula C13H16FNO2S B2992311 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide CAS No. 1286727-71-6

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Cat. No. B2992311
CAS RN: 1286727-71-6
M. Wt: 269.33
InChI Key: VTNSVEFMXIOXKT-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a potential treatment for chronic pain and other neurological disorders. However, the drug gained notoriety after a clinical trial in France resulted in the death of one participant and severe neurological damage in several others. Despite this setback, research on the mechanism of action and potential therapeutic applications of BIA 10-2474 continues.

Mechanism Of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 is not fully understood, but it is believed to involve the inhibition of FAAH. Endocannabinoids are lipid signaling molecules that are involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. By inhibiting FAAH, 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 may increase the levels of endocannabinoids in the body, leading to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects
2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 has been shown to have a variety of biochemical and physiological effects in animal models. Studies have found that the drug reduces pain sensitivity in rats and mice, and also has anti-inflammatory and anti-anxiety effects. However, the drug has also been shown to have some toxic effects, particularly at high doses.

Advantages And Limitations For Lab Experiments

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it a useful tool for studying the endocannabinoid system and other physiological processes. However, the drug also has some limitations, particularly in terms of its toxicity. Researchers must take care to use appropriate dosages and safety protocols when working with 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474.

Future Directions

For research on the drug include further studies on its mechanism of action, as well as investigations into its potential therapeutic applications. Researchers are also exploring the use of 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 as a tool for studying the endocannabinoid system and other physiological processes. However, it is important that future studies are conducted with appropriate safety measures in place to avoid the tragic outcomes seen in the French clinical trial.

Synthesis Methods

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and catalysts, including palladium, copper, and boron trifluoride etherate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One study found that the drug inhibits the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This suggests that 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide 10-2474 may have potential as a treatment for pain and other neurological disorders by increasing the levels of endocannabinoids in the body.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2S/c14-10-1-3-11(4-2-10)18-7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSVEFMXIOXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

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